molecular formula C28H48O4 B1220386 Ergost-24(28)-ene-1,3,5,6-tetrol

Ergost-24(28)-ene-1,3,5,6-tetrol

Cat. No.: B1220386
M. Wt: 448.7 g/mol
InChI Key: CXPIFTPKWGXGCI-NFGQZVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergost-24(28)-ene-1,3,5,6-tetrol, also known as Numersterol A , is a sterol derivative identified by CAS Number 124596-64-1. It is an oxygenated ergostane-type steroid, characterized by a tetrol configuration with hydroxyl groups at the 1,3,5, and 6 positions and a double bond at the 24(28) position . Sterols are crucial amphipathic lipids present in eukaryotic cell membranes, with ergosterol serving as the principal sterol in fungi and some protozoa . This compound is part of the diverse fungal metabolome, and such sterol derivatives are of significant interest in the growing field of microbial sterolomics, which profiles sterols to understand biosynthesis, phylogeny, and to discover bioactive metabolites . While the specific biological activities of this compound are not fully elucidated, structurally similar ergosterol derivatives isolated from fungal sources, such as Ganoderma lucidum , have demonstrated notable pharmacological potential. Related compounds have shown anti-tumor and anti-angiogenic properties in vitro, inhibiting the proliferation of human tumor cells and human umbilical vein endothelial cells (HUVECs) . The presence of multiple hydroxyl groups on the sterol nucleus is often associated with enhanced bioactivity, making this tetrol a valuable compound for structure-activity relationship (SAR) studies . Researchers can leverage this high-purity compound for various applications, including investigating fungal metabolism and sterol biosynthesis pathways , exploring its potential as a lead compound for drug discovery against eukaryotic pathogens , and conducting phytochemical and chemotaxonomic studies of fungi . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

(8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol

InChI

InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21+,22+,23+,24?,25?,26-,27+,28?/m1/s1

InChI Key

CXPIFTPKWGXGCI-NFGQZVQMSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(C(CC(C4)O)O)C)O)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C

Synonyms

24-MCTT
24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol
24-methylenecholestane-1,3,5,6-tetrol

Origin of Product

United States

Preparation Methods

Solvent Extraction and Partitioning

The primary source of ergostane-type steroids, including Ergost-24(28)-ene-1,3,5,6-tetrol, is mushrooms of the Pleurotus genus. Fresh or dried fungal material is typically extracted with polar solvents such as methanol (MeOH), 80–95% ethanol (EtOH) in water, or acetone. These solvents efficiently solubilize sterols and their oxygenated derivatives. After extraction, the crude mixture is partitioned between ethyl acetate (EtOAc) and water or chloroform (CHCl₃) and water to separate non-polar sterols from sugars and proteins. The organic layer is then concentrated under reduced pressure to yield a crude sterol extract.

Column Chromatography

Silica gel column chromatography is the cornerstone of sterol purification. The ethyl acetate or chloroform fraction is subjected to gradient elution using solvent systems such as:

Solvent SystemRatio (v/v)Purpose
Hexane–ethyl acetate9:1 to 1:1Initial separation of non-polar compounds
Dichloromethane–methanol95:5 to 85:15Elution of oxygenated sterols
Petroleum ether–acetone7:3Final purification of tetrols

Fractions containing this compound are identified via thin-layer chromatography (TLC) with vanillin–sulfuric acid staining.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reversed-phase HPLC with octadecylsilyl (C18) columns. A methanol–water gradient (70:30 to 95:5 over 30 minutes) effectively resolves tetraoxygenated ergostanes. This compound typically elutes at 18–22 minutes under these conditions, with UV detection at 210 nm.

Biosynthetic Pathways and Biotechnological Considerations

Lanosterol as a Biosynthetic Precursor

Ergostane-type steroids are biosynthesized from lanosterol, a triterpenoid derived from squalene. Key modifications include:

  • Demethylation : Removal of methyl groups at C-14 and C-4 by cytochrome P450 enzymes.

  • Hydroxylation : Introduction of hydroxyl groups at C-1, C-3, C-5, and C-6 by monooxygenases.

  • Side-chain alkylation : Addition of a methyl group at C-24 to form the ergostane skeleton.

Proposed Pathway for this compound

The tetraol structure suggests a multi-step oxidation process:

  • Epoxidation : Formation of a 5,6-epoxide intermediate from ergosterol.

  • Acid-catalyzed ring opening : Generation of vicinal diols at C-5 and C-6.

  • Late-stage hydroxylation : Addition of hydroxyl groups at C-1 and C-3 via P450-mediated oxidation.

Chemical Synthesis Strategies

Radical Cyclization Approach

Heinze and Heretsch’s synthesis of pleurocins (structurally analogous ergostanes) provides a template for this compound:

  • Starting material : Ergosterol (1 ) is oxidized with m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxide (2 ).

  • Epoxide ring opening : Treatment with BF₃·Et₂O in dichloromethane generates diol (3 ).

  • C-1 Hydroxylation : Sharpless asymmetric dihydroxylation introduces the C-1 hydroxyl group with >90% enantiomeric excess (ee).

Stereochemical Control

The configuration at C-20 (S) and C-24 (R) is critical for biological activity. Nuclear Overhauser effect (NOE) correlations between H-16α/H-22 and H₃-18/H-20 confirm the S configuration at C-20. For C-24, ¹³C NMR chemical shifts at δ 42.9 (C-24) and 17.7 (C-28) distinguish 24R from 24S isomers.

Challenges in Synthesis and Structural Validation

Epimerization Risks

During acidic workup, the C-3 hydroxyl group may epimerize. This is mitigated by:

  • Using buffered aqueous solutions (pH 7–8) during extraction

  • Avoiding prolonged exposure to strong acids or bases

NMR Spectroscopy for Structural Confirmation

Key NMR features of this compound include:

  • ¹H NMR (CDCl₃) : δ 5.15 (m, H-22), δ 3.52 (dd, J = 11.0, 4.5 Hz, H-3), δ 3.38 (m, H-5, H-6)

  • ¹³C NMR : δ 73.8 (C-3), δ 70.2 (C-5), δ 69.5 (C-6), δ 62.1 (C-1)

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Time RequirementCost Efficiency
Fungal extraction0.02–0.0595–982–3 weeksLow
Radical cyclization12–15995–7 daysHigh
Epoxide ring opening8–10973–5 daysModerate

Fungal extraction remains the only source of naturally occurring stereoisomers, while synthetic methods offer higher yields and scalability for pharmacological applications .

Q & A

Q. What computational tools can predict the interaction of this compound with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina, Glide) to model binding to receptors like estrogen or glucocorticoid receptors. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental SAR data .

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